Diethyl trans-crotyl phosphonate

Catalog No.
S1911424
CAS No.
682-34-8
M.F
C8H17O3P
M. Wt
192.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl trans-crotyl phosphonate

CAS Number

682-34-8

Product Name

Diethyl trans-crotyl phosphonate

IUPAC Name

(E)-1-diethoxyphosphorylbut-2-ene

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

InChI

InChI=1S/C8H17O3P/c1-4-7-8-12(9,10-5-2)11-6-3/h4,7H,5-6,8H2,1-3H3/b7-4+

InChI Key

KGWLPYVMUWAOJC-QPJJXVBHSA-N

SMILES

CCOP(=O)(CC=CC)OCC

Canonical SMILES

CCOP(=O)(CC=CC)OCC

Isomeric SMILES

CCOP(=O)(C/C=C/C)OCC

Diethyl trans-crotyl phosphonate (CAS No.: 682-34-8) is an organic compound valued in scientific research for its role as a versatile intermediate in organic synthesis []. Its unique chemical structure, characterized by a central carbon-carbon double bond and a phosphonate group, allows it to participate in various organic reactions.

Organic Synthesis Applications

  • Building Block for Complex Molecules: Due to its reactive double bond and the presence of the phosphonate group, Diethyl trans-crotyl phosphonate can be employed as a building block in the synthesis of more complex organic molecules. Researchers can utilize its structure to introduce specific functionalities into target molecules [].
  • Precursor for Phosphonate-Containing Compounds: The phosphonate group in Diethyl trans-crotyl phosphonate makes it a valuable precursor for the synthesis of other phosphonate-containing compounds. Phosphonates are a class of organic molecules with diverse applications in medicinal chemistry, materials science, and agriculture.

Diethyl trans-crotyl phosphonate is an organophosphorus compound with the molecular formula C8H17O3PC_8H_{17}O_3P and a molecular weight of 192.19 g/mol. It is characterized by a trans configuration of the butenyl group, which contributes to its unique reactivity and applications in organic synthesis. This compound is primarily used in research settings and has gained attention for its potential utility in various

  • Nucleophilic Substitution: The phosphonate group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Michael Addition: It can act as an electrophile in Michael addition reactions, reacting with nucleophiles like enolates or organometallic reagents.
  • Alkylation Reactions: The compound can be involved in alkylation processes, where it serves as a source of the crotyl group.

These reactions highlight its utility in synthesizing more complex molecules and functionalized phosphonates .

The synthesis of diethyl trans-crotyl phosphonate can be achieved through various methods:

  • Direct Phosphorylation: This method involves the reaction of crotyl alcohol with phosphorus oxychloride followed by treatment with ethanol to yield the desired phosphonate.
  • Lithiation Techniques: Utilization of lithiated derivatives of related phosphonates can facilitate the introduction of the crotyl group via nucleophilic substitution or coupling reactions.
  • Modified Michaelis-Arbuzov Reaction: This approach allows for the formation of phosphonates through the reaction of alkyl halides with trialkyl phosphites, leading to the generation of diethyl trans-crotyl phosphonate as a product .

Diethyl trans-crotyl phosphonate finds applications primarily in organic chemistry research:

  • Synthetic Intermediates: It serves as a key intermediate in the synthesis of more complex organophosphorus compounds.
  • Reagent in Organic Synthesis: The compound is used in various organic transformations, including the formation of carbon-carbon bonds.
  • Potential Agrochemical

Diethyl trans-crotyl phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl 2-butenyl phosphonateSimilar butenyl groupPredominantly exists as a cis-isomer
Diethyl allylphosphonateAllyl group instead of crotylMore reactive due to double bond position
Diethyl isobutenylphosphonateIsobutylene structureDifferent sterics may influence reactivity
Dimethyl methylphosphonateMethyl groups instead of ethylLess sterically hindered, different reactivity

Diethyl trans-crotyl phosphonate stands out due to its specific trans configuration and the presence of an ethyl group at both ends, which impacts its reactivity and potential applications .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-1-diethoxyphosphorylbut-2-ene

Dates

Modify: 2023-08-16

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